

spectroscopic characterization of tert-Butyl 6aminocaproate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: tert-Butyl 6-aminocaproate

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A Comparative Spectroscopic Guide to tert-Butyl 6-Aminocaproate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of **tert-Butyl 6-aminocaproate** with two common alternatives, Methyl 6-aminocaproate and Ethyl 6-aminocaproate. The data presented is essential for the unambiguous identification and characterization of these molecules in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **tert-Butyl 6-aminocaproate** and its methyl and ethyl ester analogs, based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data



Compound	Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
tert-Butyl 6- aminocaproate	~2.68	t	2H	H-6 (α-CH ₂ to
~2.20	t	2H	H-2 (α-CH ₂ to C=O)	
~1.60	m	2H	H-3	_
~1.48	m	2H	H-5	_
1.45	S	9H	-C(CH₃)₃	_
~1.35	m	2H	H-4	_
~1.30 (broad)	S	2H	-NH ₂	_
Methyl 6- aminocaproate	3.67	s	3H	-OCH₃
2.68	t	2H	H-6	
2.30	t	2H	H-2	_
1.63	m	2H	H-3	_
1.50	m	2H	H-5	_
1.35	m	2H	H-4	_
1.18 (broad)	S	2H	-NH ₂	_
Ethyl 6- aminocaproate	4.12	q	2H	-OCH₂CH₃
2.68	t	2H	H-6	
2.28	t	2H	H-2	_
1.62	m	2H	H-3	_
1.49	m	2H	H-5	_
1.37	m	2H	H-4	_





1.25	t	ЗН	-OCH₂CH₃
1.15 (broad)	S	2H	-NH2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).

¹³C NMR Spectral Data



Compound	Chemical Shift (δ) [ppm]	Assignment
tert-Butyl 6-aminocaproate	~173.0	C=O (ester)
~80.5	-C(CH ₃) ₃	
~42.0	C-6 (α to NH ₂)	_
~36.0	C-2 (α to C=O)	_
~32.0	C-4	
~28.3	-C(CH ₃) ₃	
~26.5	C-3	
~25.0	C-5	
Methyl 6-aminocaproate	~174.4	C=O (ester)
~51.5	-OCH₃	_
~42.1	C-6	
~34.1	C-2	_
~32.4	C-4	
~26.5	C-3	
~24.7	C-5	
Ethyl 6-aminocaproate	~173.9	C=O (ester)
~60.2	-OCH ₂ CH ₃	
~42.1	C-6	_
~34.4	C-2	
~32.5	C-4	_
~26.5	C-3	_
~24.8	C-5	_
~14.3	-OCH₂CH₃	_



Note: Predicted values for **tert-Butyl 6-aminocaproate** are based on typical chemical shifts for similar functional groups.[1]

IR Spectral Data

Compound	Absorption Band (cm ⁻¹)	Functional Group	Vibration Mode
tert-Butyl 6- aminocaproate	~3380, ~3300	N-H	Asymmetric & Symmetric Stretch
~2930, ~2860	C-H (alkane)	Stretch	
~1730	C=O (ester)	Stretch	-
~1570	N-H	Bend (Scissoring)	-
~1390, ~1365	C-H (tert-butyl)	Bend	
~1160	C-O (ester)	Stretch	-
Methyl 6- aminocaproate	~3380, ~3300	N-H	Asymmetric & Symmetric Stretch
~2940, ~2860	C-H (alkane)	Stretch	
~1735	C=O (ester)	Stretch	-
~1570	N-H	Bend (Scissoring)	-
~1170	C-O (ester)	Stretch	
Ethyl 6-aminocaproate	~3380, ~3300	N-H	Asymmetric & Symmetric Stretch
~2935, ~2865	C-H (alkane)	Stretch	_
~1730	C=O (ester)	Stretch	_
~1570	N-H	Bend (Scissoring)	_
~1175	C-O (ester)	Stretch	-

Note: IR absorption bands are approximate and can be influenced by the sample state (neat, solution, etc.).



Mass Spectrometry Data

Compound	Molecular Weight (g/mol)	[M+H]+ (m/z)	Key Fragment lons (m/z)
tert-Butyl 6- aminocaproate	187.28[1]	188.16	132.10 (M - C ₄ H ₈ + H) ⁺ , 114.09 (M - C ₄ H ₉ O) ⁺ , 84.08, 56.05
Methyl 6- aminocaproate	145.20	146.12	114.09 (M - OCH₃) ⁺ , 87.08, 74.06, 56.05
Ethyl 6-aminocaproate	159.23	160.13	114.09 (M - OC ₂ H ₅) ⁺ , 101.09, 88.07, 56.05

Note: [M+H]⁺ refers to the protonated molecule, which is commonly observed in Electrospray Ionization (ESI) mass spectrometry. Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Data Acquisition:



- Insert the NMR tube into the spectrometer's spinner turbine.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, achieving sharp and symmetrical peaks.
- Acquire the ¹H or ¹³C NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
 - Place a small drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
 - Clean the ATR crystal thoroughly with a suitable solvent after the measurement.



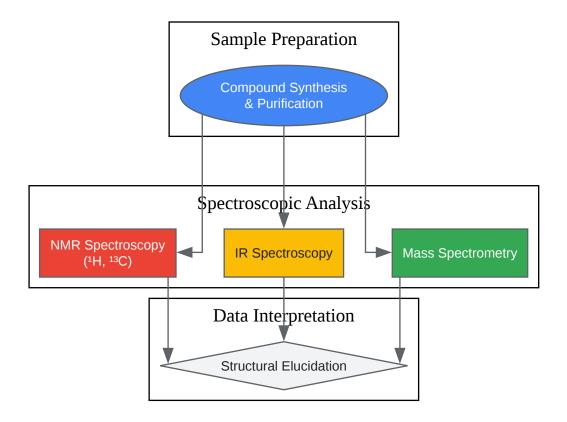
Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile, or water).
 - Dilute the stock solution to a final concentration of 1-10 μg/mL with the same solvent.
 - \circ Filter the final solution through a 0.2 μ m syringe filter to remove any particulates that could clog the instrument.
 - Transfer the filtered solution to an appropriate autosampler vial.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
 - Optimize the ESI source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable and abundant ion signal.
 - Acquire the mass spectrum in the desired mass range. For fragmentation analysis
 (MS/MS), select the precursor ion of interest ([M+H]+) and subject it to collision-induced
 dissociation (CID) to generate fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.





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Caption: General workflow for spectroscopic characterization.

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References

- 1. tert-Butyl 6-aminocaproate | 5514-98-7 | Benchchem [benchchem.com]
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